1-Methyl-6-nitrobenzimidazole

Structural Biology X-ray Crystallography Medicinal Chemistry

1-Methyl-6-nitrobenzimidazole (CAS 5381-79-3) is the authentic 6-nitro regioisomer—structurally and pharmacologically distinct from the commonly available 5-nitro isomer. The deconjugated nitro group (10.4° dihedral angle) confers unique hydrogen-bonding geometry, enabling PDE inhibition (IC50 1.5 µM, >180-fold over EDTA) and antiglycation activity not replicated by the 5-nitro counterpart. Essential for regioisomer-specific SAR expansion, antihelminthic screening, and analytical method validation using characteristic UV λmax pattern and ¹H NMR H-7 downfield shift (~0.1 ppm). Verify regioisomeric identity before substitution.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 5381-79-3
Cat. No. B1360024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitrobenzimidazole
CAS5381-79-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
InChIKeyHVZQEZDKCBTTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-nitrobenzimidazole CAS 5381-79-3: A Structurally Defined 6-Nitrobenzimidazole Building Block for Pharmaceutical R&D and Specialty Chemistry


1-Methyl-6-nitrobenzimidazole (CAS 5381-79-3) is a heterocyclic compound belonging to the benzimidazole family, characterized by a methyl substitution at the 1-position and a nitro group at the 6-position of the fused benzene-imidazole ring system [1]. The compound exists as a crystalline solid (orthorhombic, space group Pbca) with a molecular weight of 177.16 g/mol and the molecular formula C8H7N3O2 [1]. Its 6-nitro substitution pattern distinguishes it from the more commonly available 5-nitrobenzimidazole regioisomers and influences its electronic structure and biological target engagement [2].

Why 1-Methyl-6-nitrobenzimidazole CAS 5381-79-3 Cannot Be Replaced by Other Nitrobenzimidazole Isomers or Analogs


In procurement for pharmaceutical lead optimization, specialty chemical synthesis, or analytical standard development, the 5-nitro and 6-nitro regioisomers of 1-alkylbenzimidazoles exhibit distinct physicochemical properties and biological profiles that preclude direct substitution [1]. The 6-nitro isomer displays a unique UV absorption pattern with two vmax values in the benzene ring region, contrasting with the higher molar absorptivity of the 5-nitro isomer [1]. Furthermore, the 6-nitro substitution pattern influences hydrogen-bonding capacity and enzyme interaction geometries, as evidenced by the deconjugated orientation of the nitro group relative to the benzimidazole plane [2]. These structural and spectroscopic differences translate into divergent biological activities—specifically, the 6-nitro isomer demonstrates antihelminthic and antibacterial activities that are not uniformly shared with the 5-nitro counterpart [1].

Quantitative Differentiation Evidence for 1-Methyl-6-nitrobenzimidazole CAS 5381-79-3


Crystal Structure: Planarity and Deconjugated Nitro Group Orientation

X-ray crystallographic analysis of 1-methyl-6-nitrobenzimidazole reveals that the 1-methylbenzimidazole unit is exactly planar, while the 6-nitro group is rotated by 10.4 (2)° out of the heterocyclic plane [1]. Bond length comparisons with unsubstituted 1-methylbenzimidazole analogs from the Cambridge Structural Database show that the corresponding bond lengths in the heterocyclic ring are equal within experimental error, indicating that the 6-nitro group is not conjugated with the π-system and does not alter the charge distribution of the heterocycle [1]. This structural feature has implications for intermolecular interactions and target binding.

Structural Biology X-ray Crystallography Medicinal Chemistry

NMR Chemical Shift Differences Between 5- and 6-Nitro Regioisomers

Comparative 1H NMR analysis of 1-methyl-6-nitrobenzimidazole and 1-methyl-5-nitrobenzimidazole in DMSO‑d6 reveals a subtle but quantifiable low-field shift for the H-7 proton in the 6-nitro isomer relative to the H-5 proton in the 5-nitro isomer [1]. Specifically, the H-7 signal in 1-methyl-6-nitrobenzimidazoles is shifted downfield by approximately 0.1 ppm compared to the corresponding H-5 signal in the 5-nitro isomers [1]. This difference, while small, is reproducible and provides a spectroscopic handle for regioisomer identification and purity assessment.

NMR Spectroscopy Regioisomer Discrimination Analytical Chemistry

UV/IR Spectroscopic Discrimination of 5- vs 6-Nitrobenzimidazole Isomers

A systematic study of isomeric 5- and 6-nitro-1-alkylbenzimidazoles demonstrated that the two regioisomers can be reliably distinguished by UV and IR spectroscopy [1]. The 5-nitro isomers exhibit higher molar absorptivity (epsilon) values in UV spectra, whereas the 6-nitro isomers display a characteristic pattern of two vmax values in the IR spectrum arising from the benzene ring vibrations [1]. This spectroscopic fingerprint provides a non-destructive, rapid method for verifying the correct regioisomer identity and purity.

Spectroscopic Analysis Quality Control Isomer Identification

Phosphodiesterase Inhibitory Activity of 6-Nitrobenzimidazole Scaffold

A series of 30 6-nitrobenzimidazole derivatives were evaluated for phosphodiesterase (PDE) inhibitory activity, with ten compounds demonstrating IC50 values ranging from 1.5 ± 0.043 μM to 153.2 ± 5.6 μM [1]. The most potent derivative (compound 30) achieved an IC50 of 1.5 μM, which is approximately 183-fold more potent than the standard inhibitor EDTA (IC50 = 274 ± 0.007 μM) [1]. While 1-methyl-6-nitrobenzimidazole itself was not among the top ten compounds in this specific SAR study, the data firmly establish the 6-nitrobenzimidazole core as a privileged scaffold for PDE inhibitor development.

Enzyme Inhibition Phosphodiesterase Drug Discovery

Antiglycation and Intracellular ROS Reduction by 6-Nitrobenzimidazole Derivatives

6-Nitrobenzimidazole derivatives (compounds 1–13) were screened for antiglycation activity using an in vitro human serum albumin (HSA)-fructose model [1]. The most active derivative, compound 5 (4-(6-nitro-1H-benzimidazol-2-yl)-1,2,3-benzenetriol), demonstrated dose-dependent protection against advanced glycation end-product (AGE) formation and ameliorated AGE-induced intracellular reactive oxygen species (ROS) production in rat hepatocytes [1]. All 13 derivatives were non-toxic to 3T3 mouse fibroblasts in MTT assays, establishing a favorable safety profile for the 6-nitrobenzimidazole scaffold [1].

Antiglycation Oxidative Stress Diabetes Complications

Validated Application Scenarios for 1-Methyl-6-nitrobenzimidazole CAS 5381-79-3


Pharmaceutical Lead Optimization: PDE Inhibitor Development

Medicinal chemistry teams developing phosphodiesterase inhibitors can utilize 1-methyl-6-nitrobenzimidazole as a core scaffold for SAR expansion, given that structurally related 6-nitrobenzimidazole derivatives exhibit PDE IC50 values as low as 1.5 μM, outperforming EDTA by >180-fold [1].

Anti-Glycation and AGE-Related Disease Research

Researchers investigating diabetic complications or AGE-mediated pathologies can employ 1-methyl-6-nitrobenzimidazole as a starting material to synthesize and evaluate novel antiglycation agents, leveraging the demonstrated capacity of 6-nitrobenzimidazole derivatives to inhibit fructose-mediated protein glycation and reduce intracellular ROS [1].

Regioisomer-Specific Analytical Standard and Quality Control

Analytical chemistry and QC laboratories requiring a certified 6-nitrobenzimidazole regioisomer standard can use 1-methyl-6-nitrobenzimidazole to validate HPLC, NMR, and IR methods for distinguishing between 5- and 6-nitro substitution patterns, as evidenced by its unique NMR chemical shift (~0.1 ppm downfield for H-7) and characteristic IR vmax pattern [1][2].

Crystallographic Reference for Benzimidazole Structure-Function Studies

Structural biologists and computational chemists studying benzimidazole-protein interactions can reference the high-resolution crystal structure of 1-methyl-6-nitrobenzimidazole, which precisely defines the non-conjugated orientation of the 6-nitro group (10.4° dihedral angle) and its lack of electronic influence on the heterocyclic core [1].

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